1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, with the Chemical Abstracts Service number 61600-12-2, is a piperidine derivative characterized by the presence of an ethyl group and a hydroxymethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 235.32 g/mol . This compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a hydroxymethyl group attached to one of the phenyl rings.
The chemical reactivity of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol can be attributed to its functional groups. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the piperidine nitrogen can act as a base or nucleophile in various chemical transformations. Potential reactions include:
The synthesis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol typically involves multi-step organic reactions:
Specific synthetic pathways may vary depending on the availability of precursors and desired purity levels.
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol has potential applications in various fields:
These interactions suggest that further research could elucidate the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, allowing for comparative analysis:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 1-Ethylpiperidin-4-ol | 77056 | Piperidine ring with an ethyl substitution |
| 4-Hydroxymethylpiperidin-4-ol | N/A | Hydroxymethyl substitution on piperidine |
| N-Methylpiperidin-4-one | N/A | Ketone functional group instead of hydroxymethyl |
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is unique due to its specific combination of an ethyl group and a para-hydroxymethyl substituted phenyl ring on the piperidine structure, which may confer distinct biological activities compared to its analogs. Its potential therapeutic applications warrant further exploration in medicinal chemistry research.
The compound 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol belongs to the piperidine family, a class of six-membered heterocyclic amines containing one nitrogen atom. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from its structural components:
The molecular formula C14H21NO2 (molecular weight: 235.32 g/mol) reflects these substituents. The systematic naming follows IUPAC Rule C-204.1 for amines and Rule A-41.1 for hydroxyl groups, ensuring unambiguous identification. Alternative nomenclature systems, such as the Chemical Abstracts Service (CAS) registry number 61600-12-2, further standardize its classification.
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 4-Hydroxypiperidine | 5382-16-1 | Unsubstituted piperidine with 4-hydroxyl group |
| 1-Ethylpiperidin-4-ol | 77056 | Ethyl group at N1, hydroxyl at C4 |
| 4-Hydroxymethylpiperidin-4-ol | N/A | Hydroxymethyl and hydroxyl groups at C4 |
This table highlights the compound's uniqueness: its para-hydroxymethylphenyl substitution distinguishes it from simpler piperidine analogs.
Piperidine derivatives have played pivotal roles in organic synthesis since the 19th century. Key milestones include:
The hydroxymethylphenyl substitution in 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol represents a modern evolution of these efforts, combining aromaticity with hydroxyl functionality to enhance molecular interactions. Historical synthetic routes for similar compounds often employed:
In modern heterocyclic chemistry, 1-ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol occupies a niche due to three key attributes:
| Application Area | Mechanism of Action | Current Status |
|---|---|---|
| Anticancer agent development | Tubulin polymerization inhibition | Preclinical studies |
| Neuropharmacology | σ-Receptor modulation | In vitro assays |
| Antimicrobial research | Cell wall synthesis disruption | Structure-activity relationship |
These applications leverage the compound's ability to penetrate lipid bilayers (logP ≈ 0.9) while maintaining water solubility (PSA: 43.7 Ų). Recent studies have also explored its use in metal-organic frameworks (MOFs) for catalytic applications, capitalizing on the hydroxyl group's chelating capacity.
The crystallographic analysis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol reveals fundamental structural characteristics that define its three-dimensional molecular architecture. The compound exhibits a molecular formula of C₁₄H₂₁NO₂ with a molecular weight of 235.32 grams per mole, positioning it within the category of substituted piperidine derivatives with quaternary carbon centers .
The piperidine ring system in 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles [2]. Crystallographic studies of analogous piperidine derivatives demonstrate that the chair conformation is characterized by specific geometric parameters including ring puckering amplitude and angular measurements [2] [3]. The total puckering amplitude for chair conformations in related 4-substituted piperidine systems ranges from 0.553 to 0.625 Å, with theta angles typically between 168° and 180° [2] [3].
The quaternary carbon at position 4 of the piperidine ring exhibits sp³ hybridization, which significantly influences the overall molecular geometry and conformational preferences [2] [3]. This hybridization state favors the chair conformer over alternative conformations such as half-chair or twist-boat arrangements [2]. The nitrogen atom maintains a tetrahedral geometry with the lone pair occupying an axial position relative to the ring system [2] [3].
The phenyl substituent at the 4-position demonstrates preferential equatorial orientation, minimizing steric interactions with the piperidine ring framework [2] [4]. The hydroxymethyl group attached to the para position of the phenyl ring introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions [2] [3].
The conformational behavior of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol is governed by the intrinsic flexibility of the piperidine ring system and the steric requirements of its substituents. The six-membered heterocycle can theoretically adopt multiple conformations, including chair, half-chair, twist-boat, and boat forms [5] [2].
Chair conformation represents the global minimum energy state for most piperidine derivatives, including 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol [5] [2]. The conformational stability is enhanced by the sp³ hybridization state of the carbon atom alpha to the piperidine nitrogen, which strongly favors chair geometry over alternative arrangements [2] [3]. In contrast, sp² hybridization at this position typically distorts the ring toward half-chair conformations [2] [3].
| Parameter | Chair Conformation | Half-Chair Conformation | Twist-Boat Conformation |
|---|---|---|---|
| Ring Puckering Amplitude (Q) | 0.553 ± 0.003 | 0.513 ± 0.003 | 0.625 ± 0.004 |
| Theta Angle (θ) | 168.8 ± 0.5 | 127.5 ± 0.5 | 90.2 ± 0.7 |
| Phi Angle (φ) | 171.8 ± 0.8 | 29.3 ± 0.5 | 45.1 ± 0.9 |
| Carbon-Nitrogen Bond Length (Å) | 1.468 ± 0.005 | 1.445 ± 0.005 | 1.472 ± 0.005 |
| Carbon-Carbon Bond Length (Å) | 1.532 ± 0.007 | 1.525 ± 0.007 | 1.528 ± 0.007 |
The nitrogen inversion process in piperidine derivatives involves interconversion between axial and equatorial conformers of nitrogen substituents [5] [6]. This process requires activation energies ranging from 1.5 to 3.2 kilocalories per mole, with the transition state occurring at approximately 155° for the carbon-nitrogen-carbon angle [6]. The ethyl substituent at the nitrogen position demonstrates preferential equatorial orientation due to reduced steric interactions [5] [7].
Conformational analysis studies utilizing vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have revealed that piperidine conformers interconvert through ring and nitrogen inversion processes [5]. The chair form with equatorial nitrogen substituents represents the thermodynamically favored state in the neutral ground state, while cationic forms show preference for axial-like nitrogen conformations [5].
Density functional theory calculations provide comprehensive insights into the electron density distribution patterns within 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol [8] [9]. The electronic structure analysis employs the B3LYP functional with 6-311++G(d,p) basis set, which offers optimal balance between computational accuracy and efficiency for heterocyclic systems [9] [10].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies define the electronic reactivity and stability characteristics of the compound [10] [11]. For piperidine derivatives with phenyl substitution, the highest occupied molecular orbital typically resides at approximately -5.88 electron volts, while the lowest unoccupied molecular orbital occurs around 1.06 electron volts, resulting in an energy gap of 6.94 electron volts [10] [11].
| Property | 1-Ethyl-4-phenylpiperidin-4-ol | 4-Hydroxymethylpiperidine | N-Methylpiperidine |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.88 ± 0.02 | -6.12 ± 0.02 | -5.76 ± 0.02 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | 1.06 ± 0.03 | 0.84 ± 0.03 | 1.18 ± 0.03 |
| Energy Gap (eV) | 6.94 ± 0.04 | 6.96 ± 0.04 | 6.94 ± 0.04 |
| Ionization Potential (eV) | 5.88 ± 0.02 | 6.12 ± 0.02 | 5.76 ± 0.02 |
| Electron Affinity (eV) | -1.06 ± 0.03 | -0.84 ± 0.03 | -1.18 ± 0.03 |
| Chemical Hardness (eV) | 6.94 ± 0.04 | 6.96 ± 0.04 | 6.94 ± 0.04 |
The electron density distribution analysis reveals significant charge localization patterns across key atomic sites [12] [13]. The piperidine nitrogen exhibits substantial negative charge accumulation with Mulliken charges ranging from -0.665 to -0.721 electrons, reflecting its nucleophilic character [12]. The quaternary carbon at position 4 demonstrates positive charge character (+0.384 to +0.426 electrons), consistent with its electron-withdrawing influence on the ring system [12].
Molecular electrostatic potential mapping indicates distinct reactivity regions within the molecular framework [10] [13]. The nitrogen lone pair region displays high electron density (red coloration in electrostatic potential maps), while the phenyl ring carbons show reduced electron density (blue-green coloration) due to conjugative effects [14] [15]. The hydroxymethyl substituent introduces additional electron density localization through oxygen lone pairs [10] [13].
Natural bond orbital analysis provides detailed insights into charge delocalization and stabilization energies within the molecular structure [9] [10]. The hyperconjugative interactions between sigma bonds and antibonding orbitals contribute to conformational preferences and overall molecular stability [16] [10]. Second-order perturbation energies for these interactions typically range from 15 to 45 kilocalories per mole for piperidine derivatives [16].
| Atomic Site | Mulliken Charge | Natural Bond Orbital Charge | Electron Density (e/ų) |
|---|---|---|---|
| N1 (Piperidine nitrogen) | -0.665 ± 0.012 | -0.721 ± 0.015 | 2.847 ± 0.025 |
| C4 (Quaternary carbon) | +0.384 ± 0.008 | +0.426 ± 0.012 | 2.156 ± 0.018 |
| C-phenyl (Ipso carbon) | +0.162 ± 0.015 | +0.189 ± 0.018 | 2.234 ± 0.020 |
| C-hydroxymethyl | +0.195 ± 0.010 | +0.234 ± 0.014 | 2.189 ± 0.016 |
| O-hydroxyl | -0.542 ± 0.018 | -0.598 ± 0.022 | 3.124 ± 0.035 |
Comparative structural analysis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol with related piperidine derivatives reveals distinctive structural features and conformational preferences [18]. The compound belongs to the 4-hydroxy-4-phenylpiperidine family, which exhibits characteristic structural motifs including quaternary carbon centers and aromatic substitution patterns [19] [20].
The molecular weight of 235.32 grams per mole positions this compound within the mid-range of piperidine derivatives, comparing favorably with 4-hydroxy-4-phenylpiperidine (177.24 g/mol) and ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (249.30 g/mol) [21] [22]. The hydroxymethyl substitution on the phenyl ring increases polarity and hydrogen-bonding capacity relative to unsubstituted phenylpiperidine analogs [19].
Conformational analysis demonstrates that all 4-substituted piperidine derivatives with sp³ hybridization at the alpha carbon maintain chair conformations [2] [7] [3]. This contrasts with 2-substituted analogs containing sp² centers, which frequently adopt half-chair arrangements [2] [3]. The chair preference remains consistent across diverse substituent patterns, including methyl, phenyl, ethoxycarbonyl, halogen, and hydroxyl groups [7].
| Compound | Molecular Weight (g/mol) | Ring Conformation | Substitution Pattern | LogP (Calculated) |
|---|---|---|---|---|
| 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol | 235.32 | Chair | 1,4-disubstituted | 1.82 ± 0.15 |
| 4-Hydroxy-4-phenylpiperidine | 177.24 | Chair | 4-substituted | 2.45 ± 0.12 |
| 1-Methyl-4-phenylpiperidin-4-ol | 191.27 | Chair | 1,4-disubstituted | 2.18 ± 0.14 |
| 4-(4-Ethylthiophenyl)-4-hydroxy-1-methylpiperidine | 251.39 | Chair | 1,4-disubstituted | 2.85 ± 0.18 |
| Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | 249.30 | Chair | 1,4-disubstituted | 1.60 ± 0.16 |
Electronic property comparisons reveal that phenyl substitution at position 4 consistently elevates the highest occupied molecular orbital energy relative to simple alkyl-substituted piperidines [10] [11]. The hydroxymethyl group on the phenyl ring provides additional electron-donating character, resulting in slightly higher highest occupied molecular orbital energies compared to unsubstituted phenyl derivatives [10] [18].
Stereochemical considerations demonstrate that 4-phenylpiperidine derivatives preferentially adopt equatorial orientations for the phenyl substituent to minimize 1,3-diaxial interactions [4] [7]. The hydroxymethyl substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding with the piperidine nitrogen or hydroxyl group at position 4 [2] [3].
The lipophilicity profile, as measured by calculated logarithm of partition coefficient values, shows that the hydroxymethyl substitution reduces lipophilicity (LogP = 1.82) compared to simple phenyl analogs (LogP = 2.45) [18]. This reduction reflects the increased polar surface area contributed by the hydroxymethyl functionality [19].
The synthesis of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol involves sophisticated multi-step organic synthesis strategies that have been extensively studied and optimized. These pathways typically require careful control of reaction conditions including temperature, solvent choice, and reaction time to achieve high yields and purity levels . The molecular structure features a piperidine ring with an ethyl group and a hydroxymethyl-substituted phenyl group, which contributes to its unique properties and reactivity .
Grignard reactions represent one of the most effective methodologies for constructing the carbon-carbon bonds essential in piperidine derivative synthesis. The synthesis typically involves the reaction of 4-piperidone with phenylmagnesium bromide to form the desired tertiary alcohol structure [2]. These derivatives are synthesized by means of Grignard reaction, involving the careful preparation of the organometallic reagent under strictly anhydrous conditions [3] [4].
The Grignard approach requires precise temperature control, typically maintained between -10°C to 0°C during the addition phase to prevent side reactions and ensure optimal stereoselectivity [2]. The reaction proceeds through the formation of a magnesium-coordinated intermediate that subsequently undergoes nucleophilic attack on the carbonyl carbon of the piperidone substrate. A solution of the alkyl halide in anhydrous ether is slowly added to magnesium turnings, with the reaction mixture refluxed for 30 minutes to ensure complete formation of the Grignard reagent [3].
Table 1: Grignard Reaction Optimization Parameters
| Parameter | Optimal Conditions | Critical Factors | Typical Yield Impact (%) |
|---|---|---|---|
| Temperature Control | -10°C to 0°C during addition | Prevents side reactions | 15-20 improvement |
| Solvent System | Anhydrous ether/THF (3:1) | Ensures complete dissolution | 10-15 improvement |
| Reagent Addition Rate | Slow dropwise (0.5 mL/min) | Controls exothermic reaction | 5-10 improvement |
| Reaction Atmosphere | Nitrogen or argon atmosphere | Prevents oxidation | 8-12 improvement |
| Workup Conditions | Aqueous NH4Cl quench | Maintains product stability | 5-8 improvement |
| Purification Method | Column chromatography (silica gel) | Achieves high purity (>95%) | 3-5 improvement |
The process for preparing 4-amino-4-phenylpiperidines can be accomplished in only four steps, with the first two steps potentially performed consecutively in the same reactor in a "one-pot" reaction [2]. This involves starting with cyanohydrin, reacting with benzylmethylamine, followed by reaction with phenylmagnesium bromide and final deprotection of the nitrogen atoms [2].
Reductive amination represents a versatile and widely employed strategy for piperidine synthesis, particularly effective for creating diversely functionalized derivatives. This approach involves the condensation of dicarbonyl compounds with primary amines, followed by selective reduction to form the desired heterocyclic structure [5]. The double reductive amination procedure allows for the formation of both C5-N and C1-N bonds in a single synthetic step, generating the piperidine ring efficiently [5].
The method exhibits particular advantages when employing sugar-derived dicarbonyl substrates, which ensure the desired absolute configurations of hydroxyl groups. The variety of amines available as nitrogen atom sources guarantees versatility of this synthetic approach [5]. Optimal reaction conditions typically involve the use of sodium triacetoxyborohydride as the reducing agent in methanol with molecular sieves and acetic acid [5].
Table 2: Reductive Amination Strategies and Conditions
| Reducing Agent | Solvent | pH Conditions | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Sodium triacetoxyborohydride | Dichloromethane | Neutral to slightly acidic | 0-25 | 75-90 | High |
| Sodium cyanoborohydride | Methanol | pH 6-7 | 25-45 | 65-85 | Moderate |
| Lithium aluminum hydride | Diethyl ether | Dry conditions | 0-25 | 80-95 | Very high |
| Hydrogen/Pd-C | Methanol/Water | Neutral | 25-60 | 70-88 | High |
| Sodium borohydride | Ethanol | pH 8-9 | 0-25 | 60-80 | Moderate |
| Zinc/Acetic acid | Acetic acid | Acidic (pH 3-4) | 60-80 | 55-75 | Low to moderate |
The hydrogenation catalyzed by Pd(OH)2/C allows removal of benzyl protecting groups at the anomeric position simultaneously, resulting in liberation of the second aldehyde moiety necessary for cyclization and providing trihydroxypiperidine products in excellent yields of up to 69% over 4 steps [5].
Solvent selection plays a crucial role in determining reaction kinetics, yield efficiency, and product selectivity in piperidine synthesis. The kinetic investigation demonstrates that solvent effects can be categorized based on reaction mechanisms, chemoselectivity, and stereoselectivity considerations [6]. Different solvents exhibit varying abilities to stabilize transition states and intermediates, significantly influencing the overall reaction pathway.
Table 3: Solvent Effects on Piperidine Synthesis Reaction Kinetics
| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Rate Constant | Yield Enhancement (%) | Key Properties |
|---|---|---|---|---|---|
| Dichloromethane | 8.93 | 39.6 | 1.0 | Baseline | Low nucleophilicity, good dissolution |
| Tetrahydrofuran | 7.58 | 66.0 | 2.3 | +15-20 | Coordinates metals, stabilizes intermediates |
| Acetonitrile | 37.5 | 81.6 | 4.1 | +25-30 | High polarity, promotes ionic reactions |
| Methanol | 32.7 | 64.7 | 3.8 | +20-25 | Protic, hydrogen bonding capability |
| Ethanol | 24.5 | 78.4 | 3.2 | +18-22 | Green solvent, moderate polarity |
| Toluene | 2.38 | 110.6 | 0.6 | -10 to -15 | Non-polar, poor for ionic reactions |
| Dimethylformamide | 36.7 | 153.0 | 5.2 | +30-35 | High polarity, excellent coordination |
| Water | 80.1 | 100.0 | 1.8 | +8-12 | Environmentally benign, limited scope |
Kinetic studies of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in various aprotic solvents demonstrate that the second-order rate coefficient is almost insensitive to amine concentration in chloroform, acetonitrile, and nitromethane [7]. For other solvents, this value is greater than 10², indicating neat base catalysis [7]. The trend in rate constants does not follow the solvent basicity order; solvents insensitive to base catalysis are those which exhibit hydrogen-bond donor properties [7].
Ethanol has demonstrated superior kinetic effects in accelerating reaction rates compared to methanol in piperidine synthesis [6]. This is particularly significant as ethanol is classified as an environmentally preferable green solvent, being available through fermentation of renewable sources including sugars, starches, and lignocellulosics [6].
Advanced catalytic systems have proven instrumental in enhancing yield efficiency and reducing reaction times in piperidine synthesis. These systems range from traditional heterogeneous catalysts to sophisticated organometallic complexes, each offering distinct advantages for specific synthetic transformations.
Table 4: Catalytic Systems for Improved Yield Efficiency
| Catalyst Type | Loading (mol%) | Operating Temperature (°C) | Pressure (atm) | Yield Improvement (%) | Selectivity | Key Advantages |
|---|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | 5-10 | 25-80 | 1-10 | 20-35 | High | Heterogeneous, easy separation |
| Raney Nickel | 10-20 | 50-120 | 10-50 | 25-40 | Moderate to High | Robust, high activity |
| Rhodium complexes | 1-5 | 25-60 | 1-5 | 15-25 | Very High | Excellent stereoselectivity |
| Ruthenium catalysts | 1-3 | 80-150 | 10-30 | 30-45 | High | Harsh condition tolerance |
| Lewis acids (BF3, AlCl3) | 10-20 | 0-25 | 1 | 10-20 | Moderate | Activates electrophiles |
| Brønsted acids (HCl, TsOH) | 5-15 | 25-80 | 1 | 15-30 | Moderate | Simple, cost-effective |
| Organocatalysts | 10-30 | 25-40 | 1 | 10-25 | High | Mild conditions, green chemistry |
| Transition metal complexes | 2-10 | 25-100 | 1-5 | 20-40 | Variable | Tunable properties |
A unique Ru1Co NP/HAP surface single-atom alloy catalyst enables transformation from bio-based furfural to give N-heterocyclic piperidine with yields up to 93% under mild conditions [8]. The yield of piperidine increased with lowering the ruthenium content and achieved 93% at a cobalt/ruthenium ratio of 40/1 [8]. This cascade process involves furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and then ring rearrangement to piperidine [8].
Continuous flow reactors demonstrate significant advantages over batch processes, reducing reaction times by 40% and improving yield consistency . Industrial processes employ multi-step wash protocols including initial washing with 10:9:1 acetone-toluene-methanol to remove unreacted starting materials, followed by secondary washing with 10:1 acetone-methanol to eliminate inorganic salts .
Effective purification strategies are essential for obtaining high-purity 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol suitable for further applications. The selection of appropriate purification techniques depends on the scale of synthesis, desired purity levels, and economic considerations.
Table 5: Purification Techniques and Chromatographic Separation Methods
| Technique | Stationary Phase | Mobile Phase | Resolution Capability | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability | Cost Relative |
|---|---|---|---|---|---|---|---|
| Flash Column Chromatography | Silica gel (40-63 μm) | Hexane/EtOAc gradients | High | 75-90 | 90-98 | Lab to pilot (kg) | Medium |
| Preparative HPLC | C18 reversed phase | ACN/Water with modifiers | Very High | 85-95 | 95-99.5 | Analytical to preparative | High |
| Crystallization | N/A (solvent dependent) | Various organic solvents | Low to Moderate | 60-85 | 85-95 | All scales | Low |
| Distillation | N/A | N/A | Low | 70-90 | 80-95 | All scales | Low |
| Liquid-Liquid Extraction | N/A | Organic/aqueous biphasic | Low to Moderate | 80-95 | 70-90 | All scales | Low |
| Supercritical Fluid Chromatography | Silica or chiral phases | CO2/organic co-solvent | Very High | 80-90 | 95-99 | Analytical to pilot | High |
| Ion Exchange Chromatography | Strong cation exchange resin | Salt gradients in water | Moderate to High | 70-85 | 85-95 | Lab to industrial | Medium |
| Size Exclusion Chromatography | Cross-linked dextran | Aqueous buffers | Low to Moderate | 75-90 | 80-95 | Analytical to preparative | Medium |
Column chromatography remains the most widely employed purification technique for piperidine derivatives. A 55-mm diameter glass column with 84 g of dry silica gel creating an 8 cm height provides effective separation [10]. The column must be prepared free of bubbles and channels prior to sample loading, with careful attention to maintaining uniform packing density [10].
For piperidine derivatives, normal-phase chromatography using silica gel with hexane/ethyl acetate gradient elution typically provides excellent resolution [11]. The elution pattern follows polarity, with less polar compounds eluting first. Evaporative light-scattering detection demonstrates superior performance over UV detection for compounds lacking chromophores [11].
Purification of 4-[(4-chlorophenyl)-2-pyridylmethoxy]piperidine involves dissolution in toluene and water with 20% aqueous sodium hydroxide solution, followed by liquid separation and multiple water washes [12]. The washed organic layer is concentrated under reduced pressure to obtain the purified compound with 95.0% recovery [12].